2'-氰基-2-苯基苯乙酮

描述

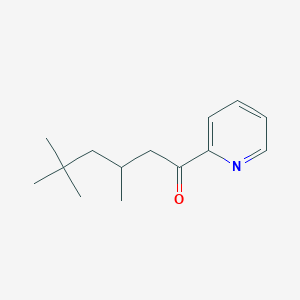

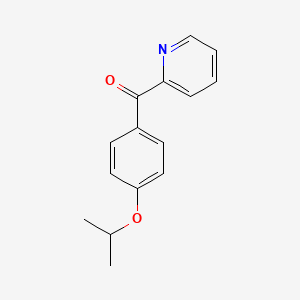

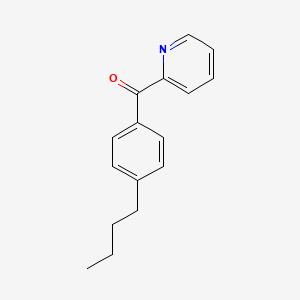

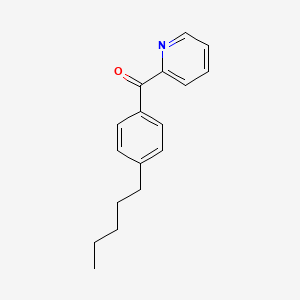

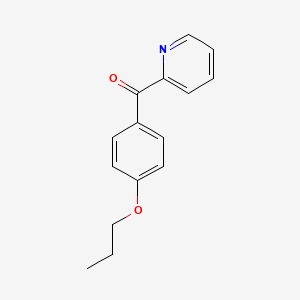

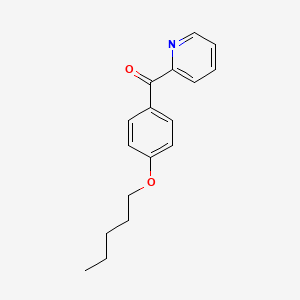

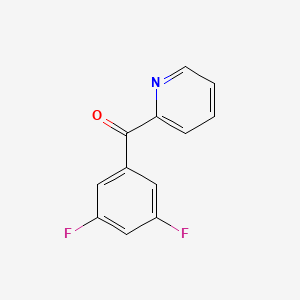

2’-Cyano-2-phenylacetophenone is a chemical compound with the molecular formula C15H11NO . Its molecular weight is 221.25 g/mol.

Molecular Structure Analysis

The molecular structure of 2’-Cyano-2-phenylacetophenone consists of a phenyl group (a ring of six carbon atoms) attached to a cyano group (a carbon triple-bonded to a nitrogen) and an acetophenone group (a two-carbon ketone attached to another phenyl group) .科学研究应用

抗菌应用

相关化合物之一,2',3',4'-三羟基-2-苯基苯乙酮衍生物,已被合成并检查其抗菌活性。这些衍生物对革兰氏阳性菌株(如枯草芽孢杆菌和金黄色葡萄球菌)表现出不同程度的抗菌活性,表明其具有开发抗菌剂的潜力 (Goto、Kumada、Ashida 和 Yoshida,2009 年)。

不对称合成

2-取代苯乙酮(包括 2-氰基苯乙酮)已用于通过不对称转移氢化合成旋光活性醇。这一过程对于以优异的对映体过量生产旋光活性氨基醇至关重要,突出了其在手性分子合成中的重要性 (Watanabe、Murata 和 Ikariya,2002 年)。

光引发体系

2,2-二甲氧基-2-苯基苯乙酮等光引发剂因其细胞相容性而被研究,这对于在细胞包封和生物材料中的应用至关重要。研究表明,某些光引发剂与活细胞的相容性更高,使其适用于医疗和牙科应用 (Bryant、Nuttelman 和 Anseth,2000 年)。

荧光探测

带有氰基和对氨基苯硫基取代基的 BODIPY 衍生物已被开发为荧光开启探针。这些化合物可以选择性地检测生物硫醇,如半胱氨酸和高半胱氨酸,将它们与谷胱甘肽区分开来,这在生化和医学研究中对于检测和量化生物系统中的含硫化合物至关重要 (Wang、Wei、Li 和 Xie,2018 年)。

绿色化学

从间苯二酚和乙酸合成二羟基苯乙酮(如 2',4'-二羟基苯乙酮)的努力突出了向绿色化学的转变。这涉及使用无污染和可重复使用的催化剂,有助于开发可持续和环保的化学工艺 (Yadav 和 Joshi,2002 年)。

作用机制

Target of Action

It is known that cyanoacetamide derivatives, which include compounds like 2’-cyano-2-phenylacetophenone, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives, including 2’-cyano-2-phenylacetophenone, are used in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, which suggests that 2’-Cyano-2-phenylacetophenone may indirectly influence multiple biochemical pathways through its role in the synthesis of these compounds .

Result of Action

It is known that cyanoacetamide derivatives have diverse biological activities . This suggests that 2’-Cyano-2-phenylacetophenone may have indirect effects at the molecular and cellular level through its role in the synthesis of biologically active heterocycles .

Action Environment

It is known that the synthesis of cyanoacetamide derivatives can be carried out under various reaction conditions , suggesting that the synthesis and potentially the action of 2’-Cyano-2-phenylacetophenone could be influenced by environmental factors.

属性

IUPAC Name |

2-(2-phenylacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-8-4-5-9-14(13)15(17)10-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLUXVWDTYCYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642284 | |

| Record name | 2-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-78-3 | |

| Record name | 2-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

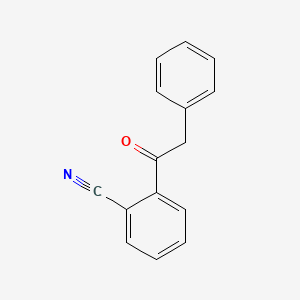

Q1: How is 2-cyano-2-phenylacetophenone formed according to the research?

A1: The study describes the formation of 2-cyano-2-phenylacetophenone through a series of reactions initiated by the Flash Vacuum Thermolysis (FVT) of a specific pyrroledione derivative (compound 10 in the paper) []. This process leads to the formation of an NH-imidoylketene intermediate (compound 11) []. This intermediate can undergo a 1,3-phenyl shift to yield an α-oxoketenimine (compound 16), which then isomerizes to 2-cyano-2-phenylacetophenone (compound 18) at elevated temperatures (optimally at 700 °C) [].

Q2: Is there any computational data supporting this reaction pathway?

A2: Yes, the researchers employed computational chemistry to study the reaction pathway. They calculated energy profiles for the unsubstituted imidoylketene, the diphenylimidoylketene (compound 11), and the N-tert-butylimidoylketene using the B3LYP/6-31G** level of theory []. These calculations provide insights into the energetic feasibility of the proposed reaction steps.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。